(3-Amino-1-benzothien-2-YL)(2-fluorophenyl)methanone
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for (3-Amino-1-benzothien-2-YL)(2-fluorophenyl)methanone are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the appropriate benzothiophene and fluorophenyl precursors .
Chemical Reactions Analysis
(3-Amino-1-benzothien-2-YL)(2-fluorophenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3-Amino-1-benzothien-2-YL)(2-fluorophenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, although it is not yet approved for clinical use.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
(3-Amino-1-benzothien-2-YL)(2-fluorophenyl)methanone can be compared with other similar compounds, such as:
(3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone: Similar structure but with a nitro group instead of a fluorine atom.
(3-Amino-1-benzofuran-2-YL)(4-fluorophenyl)methanone: Similar structure but with a benzofuran ring instead of a benzothiophene ring.
Properties
CAS No. |
310462-60-3 |
---|---|
Molecular Formula |
C15H10FNOS |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(3-amino-1-benzothiophen-2-yl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C15H10FNOS/c16-11-7-3-1-5-9(11)14(18)15-13(17)10-6-2-4-8-12(10)19-15/h1-8H,17H2 |
InChI Key |
KMARIJNLFBDMCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=CC=C3F)N |
Origin of Product |
United States |
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